molecular formula C14H10N2O B6615875 3-[(3-Pyridinyl)methylene]indolin-2-one CAS No. 3367-89-3

3-[(3-Pyridinyl)methylene]indolin-2-one

Cat. No.: B6615875
CAS No.: 3367-89-3
M. Wt: 222.24 g/mol
InChI Key: ALVGMCFQOGIUFY-WQLSENKSSA-N
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Description

3-[(3-Pyridinyl)methylene]indolin-2-one is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indolin-2-one core with a pyridinylmethylene substituent at the 3-position, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Pyridinyl)methylene]indolin-2-one typically involves the condensation of indolin-2-one with a pyridine derivative. One common method is the Knoevenagel condensation, where indolin-2-one is reacted with 3-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyrrolidine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Pyridinyl)methylene]indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrides. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-Pyridinyl)methylene]indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by modulating signaling pathways like Akt, MAPK, and NF-κB. These interactions contribute to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxyphenyl)indolin-2-one: Known for its potent anti-inflammatory activity.

    3-(4-Methoxyphenyl)indolin-2-one: Exhibits significant anticancer properties.

    3-(3-Chlorophenyl)indolin-2-one: Demonstrates antimicrobial activity

Uniqueness

3-[(3-Pyridinyl)methylene]indolin-2-one is unique due to its pyridinylmethylene substituent, which imparts distinct chemical and biological properties compared to other indolin-2-one derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

(3Z)-3-(pyridin-3-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16-14/h1-9H,(H,16,17)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVGMCFQOGIUFY-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN=CC=C3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CN=CC=C3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3367-89-3
Record name NSC92223
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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